Molecular Weight Differentiation vs. N-(1,1-Dioxothiolan-3-yl)benzamide (Parent Scaffold)
CAS 896020-44-3 possesses a molecular weight of 327.4 g/mol, which is 88.1 Da heavier than the unsubstituted parent N-(1,1-dioxothiolan-3-yl)benzamide (MW 239.29 g/mol; CAS 17153-58-1) . This increase arises from the addition of two ethoxy groups (–OCH2CH3) at the 3- and 4-positions of the benzamide ring. The mass shift is substantial enough to place the target compound in a higher molecular-weight bracket commonly associated with improved target-binding complementarity in fragment-to-lead campaigns, while remaining below the typical lead-like cutoff of 350 Da.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 327.4 g/mol |
| Comparator Or Baseline | N-(1,1-dioxothiolan-3-yl)benzamide (CAS 17153-58-1): 239.29 g/mol |
| Quantified Difference | +88.1 g/mol (+36.8%) |
| Conditions | Calculated from molecular formula (Chemsrc database) |
Why This Matters
The higher MW reflects additional functional groups that can participate in hydrogen bonding and hydrophobic contacts, potentially enhancing binding affinity and selectivity relative to the minimal parent scaffold.
